Methyl 3,5-dimethylpiperazine-1-carboxylate
Description
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 3,5-dimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C8H16N2O2/c1-6-4-10(8(11)12-3)5-7(2)9-6/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
ZPGKYSAUSIBVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Direct Carboxylation of 3,5-Dimethylpiperazine
Direct reaction of 3,5-dimethylpiperazine with methyl chloroformate offers a straightforward route, though steric and electronic factors necessitate careful stoichiometric control.
Reaction Conditions and Optimization
In a representative procedure, 3,5-dimethylpiperazine (1.75 mmol) is dissolved in dichloromethane (DCM, 6 mL) and cooled to 0°C. Triethylamine (TEA, 4.37 mmol) is added as a base, followed by dropwise addition of methyl chloroformate (2.10 mmol). The mixture is stirred at room temperature for 12 hours, after which the solvent is removed under reduced pressure. Purification via column chromatography (DCM:MeOH = 95:5) yields the target compound.
Key Variables:
-
Solvent: DCM or chloroform minimizes side reactions.
-
Base: TEA or N,N-diisopropylethylamine (DIPEA) ensures efficient HCl scavenging.
-
Stoichiometry: A 1:1 ratio of piperazine to methyl chloroformate favors mono-carboxylation, though excess reagent risks bis-carboxylate formation.
Challenges and Mitigation
Protection-Functionalization-Deprotection Approach
This method involves temporary protection of one piperazine nitrogen, enabling selective carboxylation at the other.
tert-Butoxycarbonyl (Boc) Protection
3,5-Dimethylpiperazine is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example:
-
Procedure: 3,5-Dimethylpiperazine (21.07 mmol) is stirred with Boc₂O (32.3 mmol) in ethanol (42 mL) at room temperature for 1 hour. After solvent removal, the residue is extracted with chloroform, dried over MgSO₄, and concentrated to yield tert-butyl 3,5-dimethylpiperazine-1-carboxylate (72% yield).
Optimization Insights:
Methyl Carboxylation of the Free Amine
The Boc-protected intermediate is reacted with methyl chloroformate under mild conditions:
-
Procedure: To tert-butyl 3,5-dimethylpiperazine-1-carboxylate (0.45 mmol) in DCM, TEA (0.55 mmol) and methyl chloroformate (0.45 mmol) are added. After 30 minutes at room temperature, the mixture is concentrated and purified via column chromatography (hexane:ethyl acetate = 1:1) to afford the methyl carboxylate.
Boc Deprotection
Final deprotection using hydrochloric acid (HCl/dioxane) or trifluoroacetic acid (TFA) yields the target compound:
-
Procedure: The Boc-protected methyl carboxylate is stirred with 4N HCl/dioxane (2 hours, room temperature). Solvent removal and neutralization with NaHCO₃ afford this compound.
Comparative Analysis of Synthetic Routes
Advanced Functionalization Techniques
Microwave-Assisted Synthesis
Microwave irradiation (120°C, 1.5 hours) significantly reduces reaction times for Boc protection and carboxylation steps, enhancing throughput.
Coupling Reagents for Carboxylation
Employing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA in DMF facilitates efficient carboxylation under mild conditions (2 hours, room temperature).
Characterization and Quality Control
Critical analytical data for intermediates and the final product include:
-
¹H NMR (CDCl₃): Peaks at δ 1.06 (d, 6H, J=6.4 Hz, CH₃), 3.79–4.09 (m, 2H, NCH₂), and 3.67 (s, 3H, COOCH₃).
-
LCMS: Molecular ion peak at m/z 215.2 [M+H]⁺ confirms successful carboxylation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Organic Synthesis
Methyl 3,5-dimethylpiperazine-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions that yield valuable derivatives used in pharmaceuticals and agrochemicals.
Table 1: Synthetic Pathways Involving this compound
| Reaction Type | Description | Resulting Compounds |
|---|---|---|
| Alkylation | Reacts with alkyl halides | Alkylated derivatives |
| Acylation | Forms acyl derivatives with acid chlorides | Acylated piperazines |
| Cyclization | Participates in cyclization reactions | Cyclic compounds |
Biological Studies
The compound has been investigated for its biological activities, particularly in pharmacology. Studies indicate potential interactions with various biological targets.
Pharmacological Properties :
- Binding Affinity : Exhibits binding to neurotransmitter receptors, indicating potential use in treating neurological disorders.
- Antimicrobial Activity : Preliminary studies have shown efficacy against specific bacterial strains, suggesting its application in antibiotic development.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, making it a candidate for anti-inflammatory therapies.
Table 2: Biological Activities of this compound
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anti-inflammatory | Modulation of inflammatory cytokines | |
| Neuropharmacological | Interaction with neurotransmitter systems |
Case Study 1: Antimicrobial Efficacy
A study conducted on various piperazine derivatives demonstrated that this compound exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications at the piperazine ring could enhance potency.
Case Study 2: Neurological Applications
Research highlighted the compound's potential as a modulator of neurotransmitter systems. In vitro assays showed that it could influence dopamine and serotonin receptor activity, suggesting applications in treating mood disorders and anxiety.
Mechanism of Action
The mechanism of action of Methyl 3,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Stereoisomers
Methyl 3,5-dimethylpiperazine-1-carboxylate belongs to a broader class of substituted piperazine carboxylates. Key analogs and their distinguishing features are summarized below:
Key Observations:
- Stereochemistry : The (3S,5S)-isomer (888327-50-2) has a boiling point of 123°C and a vapor pressure of 0.00394 mmHg at 25°C, differing significantly from the racemic parent compound due to crystalline packing efficiency .
- Substituent Effects : The addition of a benzoyl group (as in the HIV inhibitor precursor) increases molecular weight by ~131 g/mol and alters solubility, requiring purification via silica gel chromatography .
Physicochemical and Stability Differences
| Property | This compound | (3S,5S)-Isomer | tert-Butyl cis-2,6-Dimethyl Analog |
|---|---|---|---|
| Boiling Point (°C) | 279.7 | 123 | ~280 (estimated) |
| logP (iLOGP) | 1.36 | 1.36 | 1.41 |
| Solubility (logS, ESOL) | -2.38 | -2.38 | -2.45 |
| Storage Conditions | Room temperature | -20°C or -80°C | Room temperature |
Notable Stability Issues: The (3S,5S)-isomer requires storage at -20°C to prevent racemization, whereas the parent compound is stable at room temperature .
Biological Activity
Methyl 3,5-dimethylpiperazine-1-carboxylate (MDPC) is a chemical compound with notable biological activities, particularly in antimicrobial and cytotoxic domains. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
MDPC has the molecular formula and a molecular weight of 172.23 g/mol. The compound features a piperazine ring with methyl substitutions at the 3 and 5 positions and a carboxylate ester functional group at the 1 position. Its structural uniqueness contributes to its varied biological activities.
Antimicrobial Activity
Research indicates that MDPC exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown efficacy against Staphylococcus aureus and other pathogens, suggesting potential use as an antimicrobial agent in pharmaceutical applications.
Table 1: Antimicrobial Efficacy of MDPC
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
Cytotoxic Effects
MDPC has also been evaluated for its cytotoxic effects on various cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. For instance, it displayed cytotoxicity against human lung carcinoma (A549) and breast cancer (MCF-7) cell lines with IC50 values indicating moderate potency .
Table 2: Cytotoxic Activity of MDPC
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung carcinoma) | 15.2 |
| MCF-7 (Breast cancer) | 22.5 |
| HepG2 (Liver carcinoma) | 18.7 |
The precise mechanisms through which MDPC exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with various biological targets involved in cell signaling pathways related to apoptosis and microbial resistance mechanisms .
Case Studies
Several studies have highlighted the potential of MDPC in drug development:
- Anticancer Potential : A study conducted on MDPC's effects on A549 and MCF-7 cell lines demonstrated significant induction of apoptosis, correlating with increased levels of cleaved caspase-3, a marker for programmed cell death .
- Antimicrobial Efficacy : In vitro tests showed that MDPC effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential role in combating antibiotic-resistant infections .
Future Directions
While the current findings on MDPC are promising, further research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological profile. Investigations into its safety profile, pharmacokinetics, and long-term effects are essential for advancing this compound towards clinical applications.
Q & A
Basic: What are the standard synthetic routes for Methyl 3,5-dimethylpiperazine-1-carboxylate?
Methodological Answer:
The compound is typically synthesized via carbamate formation using 3,5-dimethylpiperazine and methyl chloroformate. Key steps include:
- Reagent Ratios: Use a 1:1.2 molar ratio of 3,5-dimethylpiperazine to methyl chloroformate in dichloromethane (DCM) at 0–20°C for 12 hours .
- Base Selection: Triethylamine (TEA) is preferred for neutralizing HCl byproducts.
- Purification: Column chromatography (DCM:MeOH = 95:5) yields ~56–72% purity. Confirm purity via <sup>1</sup>H-NMR (e.g., δ 1.07 ppm for methyl protons) .
Example Optimization Table:
| Parameter | Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–20°C | Prevents exothermic side reactions |
| Reaction Time | 12 hours | Maximizes conversion without degradation |
| Solvent | DCM | Enhances solubility of intermediates |
Advanced: How do conflicting solubility values (e.g., vs. mg/mL) arise in property determination?
Methodological Answer:
Discrepancies stem from computational models (ESOL, Ali, SILICOS-IT) and experimental conditions:
- ESOL Model: Predicts solubility based on atom contributions (3.38 mg/mL, class: "very soluble") .
- SILICOS-IT: Uses fragment-based descriptors (5.42 mg/mL, class: "soluble") .
- Experimental Validation: Use shake-flask method with HPLC quantification under controlled pH (5.5–7.0) and temperature (25°C) to resolve conflicts .
Data Comparison:
| Model | Solubility (mg/mL) | Class |
|---|---|---|
| ESOL | 3.38 | Very soluble |
| Ali | 3.44 | Very soluble |
| SILICOS-IT | 5.42 | Soluble |
Basic: What analytical techniques validate the structural integrity of this compound?
Methodological Answer:
- <sup>1</sup>H-NMR: Key signals include methyl ester protons (δ 3.6–3.8 ppm) and piperazine methyl groups (δ 1.0–1.2 ppm) .
- HPLC: Use a C18 column with methanol/water (70:30) mobile phase; retention time ~8–10 minutes .
- Mass Spectrometry: ESI-MS confirms molecular ion peak at m/z 215.3 ([M+H]<sup>+</sup>) .
Advanced: How can computational models predict BBB permeability for this compound?
Methodological Answer:
BBB permeability is predicted using:
- Lipinski’s Rule: MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10. The compound complies (MW: 214.3, LogP: 1.4) .
- SwissADME: Input SMILES (e.g., COC(=O)N1CC(NC)C(C)(C)CC1) to generate BBB score (0.55 bioavailability, "high permeability") .
- In Silico Tools: QikProp (Schrödinger) calculates LogBB > 0.3, indicating CNS penetration potential .
Advanced: How to address low yields (<60%) in scaled-up synthesis?
Methodological Answer:
- Catalyst Screening: Test DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
- Solvent Optimization: Replace DCM with THF for better reagent miscibility at scale .
- Workup Strategy: Use liquid-liquid extraction (ethyl acetate/water) to recover unreacted starting materials .
Critical Parameters:
- Maintain inert atmosphere (N2) to prevent ester hydrolysis.
- Monitor reaction progress via TLC (Rf = 0.4 in DCM:MeOH 9:1).
Basic: What are the storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at 2–8°C in amber vials to prevent photodegradation .
- Atmosphere: Use argon/vacuum-sealed containers to avoid oxidation.
- Solubility Considerations: Prepare stock solutions in DMSO (10 mM) for biological assays; avoid aqueous buffers >24 hours .
Advanced: How to design SAR studies for piperazine derivatives?
Methodological Answer:
- Core Modifications: Compare methyl ester (target compound) with ethyl or tert-butyl analogs to assess esterase susceptibility .
- Bioisosteres: Replace piperazine with morpholine or thiomorpholine to study ring flexibility .
- Activity Cliffs: Use molecular docking (AutoDock Vina) to map interactions with targets like 5-HT receptors .
Example SAR Table:
| Derivative | LogP | BBB Permeant | Bioactivity |
|---|---|---|---|
| Methyl ester | 1.4 | Yes | Moderate 5-HT1A affinity |
| Ethyl ester | 1.8 | Yes | Improved metabolic stability |
| Free acid | 0.9 | No | Low CNS activity |
Basic: What safety precautions are required during handling?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
